
Cefixime
Vue d'ensemble
Description
Cefixime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. It is commonly used to treat infections such as otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cefixime is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid with various side chains. The key steps include:
Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent.
Cyclization: The acylated intermediate undergoes cyclization to form the β-lactam ring.
Side Chain Introduction: The side chain is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce 7-aminocephalosporanic acid, followed by chemical synthesis to introduce the side chains. The process is optimized for high yield and purity, involving steps such as crystallization, filtration, and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Cefixime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Modified cephalosporin derivatives
Applications De Recherche Scientifique
Pharmacological Applications
Cefixime is primarily indicated for the treatment of:
- Uncomplicated Urinary Tract Infections : Effective against pathogens such as Escherichia coli and Proteus mirabilis.
- Otitis Media : Used for infections caused by Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes.
- Pharyngitis and Tonsillitis : Particularly effective against Streptococcus pyogenes.
- Acute Exacerbations of Chronic Bronchitis : Treats infections caused by Streptococcus pneumoniae and Haemophilus influenzae.
- Uncomplicated Gonorrhea : Effective against both penicillinase and non-penicillinase producing strains of Neisseria gonorrhoeae .
Case Studies
-
This compound in Early Syphilis Treatment
A randomized clinical study reported that this compound successfully treated 87% of participants with early syphilis. The study highlighted its potential as an alternative treatment, especially for high-risk populations, such as individuals with HIV . -
This compound-Induced Hepatotoxicity
A case report documented a 7-month-old infant who developed severe complications, including acute renal failure, after receiving this compound for a urinary tract infection. This case underscores the importance of monitoring adverse effects in pediatric patients . -
Toxic Epidermal Necrolysis
Another rare case involved a 7-year-old boy who experienced toxic epidermal necrolysis after this compound administration. This highlights the need for careful selection of antibiotics in patients with a history of severe cutaneous reactions .
Comparative Effectiveness
A comparative study evaluated this compound against tetracycline for treating acute respiratory tract infections (ARTIs). Results indicated that this compound was more effective than tetracycline, suggesting its continued use as a frontline antibiotic in managing ARTIs .
Safety Profile
This compound is generally well-tolerated, with common side effects including mild gastrointestinal disturbances like diarrhea, nausea, and vomiting. Serious adverse reactions are rare but can occur, necessitating awareness among healthcare providers .
Data Table: Clinical Efficacy Summary
Study Focus | Population Size | Treatment Success Rate | Adverse Events Reported |
---|---|---|---|
Early Syphilis | 15 | 87% | Mild rash |
Pediatric Hepatotoxicity Case | 1 | N/A | Severe dehydration |
Toxic Epidermal Necrolysis Case | 1 | N/A | Severe skin reaction |
Acute Respiratory Infections | Variable | Superior to tetracycline | Mild GI symptoms |
Mécanisme D'action
Cefixime is compared with other third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime:
Ceftriaxone: Similar spectrum of activity but has a longer half-life and is administered intravenously.
Cefotaxime: Similar antibacterial spectrum but is more effective against certain Gram-negative bacteria.
Ceftazidime: Has a broader spectrum of activity against Pseudomonas aeruginosa.
Uniqueness: this compound is unique in its oral bioavailability, making it a convenient option for outpatient treatment. It is also relatively stable in the presence of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
- Ceftriaxone
- Cefotaxime
- Ceftazidime
- Cefepime
- Cefuroxime
Activité Biologique
Cefixime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical efficacy, particularly against resistant strains. This article will delve into these aspects, supported by data tables and case studies.
This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis, especially in rapidly growing bacteria. This compound is notably stable against many beta-lactamases, which are enzymes that confer resistance to other antibiotics:
- Stability Against Beta-Lactamases : this compound shows high resistance to plasmid-mediated penicillinase and chromosomal β-lactamases, except for specific strains like Bacteroides fragilis .
- Affinity for PBPs : It has a strong affinity for PBPs 3 and 1a of Escherichia coli, contributing to its effectiveness against gram-negative bacteria .
Spectrum of Activity
This compound exhibits significant antibacterial activity against a variety of pathogens:
Pathogen | Activity Level |
---|---|
Enterobacteriaceae | Good activity |
Haemophilus influenzae | Good activity |
Neisseria gonorrhoeae | Effective even against beta-lactamase producing strains |
Streptococcus pneumoniae | High activity |
Staphylococcus aureus | Not susceptible |
Pseudomonas aeruginosa | Not susceptible |
This compound's effectiveness is comparable to cefotaxime and superior to cefuroxime and amoxicillin in treating infections caused by these organisms .
Pharmacokinetics
This compound's pharmacokinetic profile is critical for its therapeutic efficacy:
- Absorption : Approximately 40%-50% is absorbed after oral administration, with peak serum concentrations reached around 6.7 hours post-dose .
- Half-Life : The mean elimination half-life is approximately 3.8 hours .
- Tissue Penetration : this compound penetrates tissue fluids effectively, achieving concentrations that exceed minimum inhibitory concentrations (MICs) for most urinary pathogens .
Clinical Efficacy
Recent studies have highlighted this compound's potential in treating various infections, including syphilis and urogenital infections.
Case Studies
-
Treatment of Early Syphilis :
- A randomized non-comparative clinical study found that 87% of participants treated with this compound responded successfully at the 3 or 6-month follow-up. In comparison, benzathine penicillin G achieved a response rate of 93% .
- Treatment failures were noted in both groups, emphasizing the need for careful monitoring .
- Urogenital Infections :
Q & A
Basic Research Questions
Q. How can Quality by Design (QbD) principles optimize spectrophotometric quantification of Cefixime trihydrate in pharmaceutical formulations?
- Methodological Answer : Apply fractional factorial design (FFD) and central composite design (CCD) to identify critical factors (e.g., reagent concentration, pH) affecting derivatization efficiency. Response surface methodology (RSM) can model interactions between variables, minimizing experimental runs while maximizing accuracy . Validate using ICH guidelines for linearity, precision, and recovery rates (e.g., linear range: 0.9–1000 µg/mL, RSD <3.3%) .
Q. What validated HPLC methods are suitable for stability testing of this compound under thermal stress?
- Methodological Answer : Use an isocratic reversed-phase C18 column with mobile phase water:acetonitrile (85:15 v/v + 0.5% formic acid) and UV detection at 254 nm. Identify degradation products (e.g., impurities A–E) via LC-MS/MS, ensuring method specificity and robustness. Validate recovery (94.6–98.4%) and inter-day precision (RSD <3.3%) .
Q. How to assess this compound’s absolute bioavailability in pharmacokinetic studies?
- Methodological Answer : Conduct a four-way crossover trial comparing intravenous (IV) and oral doses (e.g., 200 mg IV vs. 200/400 mg oral). Calculate bioavailability using serum AUC ratios (e.g., 52.3% for oral solution) and urinary recovery data. Ensure standardized sampling intervals (0–24 hrs) and account for inter-subject variability using non-compartmental analysis .
Advanced Research Questions
Q. How do amino acid substitutions in penA and mtrR genes correlate with elevated this compound MICs in Neisseria gonorrhoeae?
- Methodological Answer : Perform multivariate regression modeling on whole-genome sequencing data to link mutations (e.g., PenA A501V, N513Y) with MICs. Validate using training (n=1,280 strains) and external datasets (n=1,526 strains), achieving >95% correlation between predicted and phenotypic MICs. Confirm resistance mechanisms via PFGE to rule out reinfection in clinical failure cases .
Q. What experimental design optimizes photocatalytic degradation of this compound using nanocomposites?
- Methodological Answer : Use a Box-Behnken or central composite design to vary parameters (e.g., pH, catalyst dose, irradiation time). Analyze removal efficiency via Minitab or Design-Expert® software, identifying optimal conditions (e.g., 90% degradation at pH 7, 1.5 g/L Polyaniline/SnO₂). Validate with ANOVA (p<0.05) and confirm kinetics using pseudo-first-order models .
Q. How to evaluate clinical failure rates of this compound in gonorrhea treatment using molecular epidemiology?
- Methodological Answer : Retrospectively analyze culture-positive cases (n=291) treated with 400 mg this compound. Define failure as persistent infection (identical PFGE patterns pre/post-treatment) and stratify by MICs (e.g., failure rate: 25% for MIC ≥0.12 µg/mL vs. 1.9% for MIC <0.12 µg/mL). Use logistic regression to calculate relative risk (RR=13.13, 95% CI: 2.88–59.72) .
Q. What statistical approaches compare OFAT vs. DOE in optimizing this compound analytical methods?
- Methodological Answer : Contrast One-Factor-at-a-Time (OFAT) with Design of Experiments (DOE) using metrics like R², prediction error, and resource efficiency. For example, DOE with CCD reduces runs by 40% compared to OFAT while improving sensitivity (e.g., LOD: 0.2 µg/mL vs. 0.5 µg/mL) .
Q. How to model this compound’s corrosion inhibition properties in sustainable material science?
- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1M HNO₃. Calculate inhibition efficiency (e.g., 85% at 100 ppm this compound) and validate with DFT simulations to correlate molecular structure (e.g., sulfonic groups) with adsorption on copper surfaces .
Q. Data Contradictions and Resolution
Propriétés
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVVJOGVLARMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861014 | |
Record name | 7-{2-(2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetamido}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79350-37-1 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.